molecular formula C15H16N2O4S B5658632 1-(3-{[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}-4-methoxyphenyl)ethanone

1-(3-{[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}-4-methoxyphenyl)ethanone

Cat. No. B5658632
M. Wt: 320.4 g/mol
InChI Key: MURSNWJIUJRIQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to 1-(3-{[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}-4-methoxyphenyl)ethanone involves multi-step chemical reactions that often start with key precursors such as methoxyphenyl and methylthio-pyrimidinyl derivatives. For example, compounds with structural similarities have been synthesized through reactions involving amixture of trifluoro-1-(4-methylphenyl)butane-1,3-dione, appropriate aldehyde, N-methylthiourea, and concentrated hydrochloric acid in ethanol under reflux conditions (Chaudhari, 2012).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated using techniques such as X-ray diffraction, showcasing detailed geometric parameters and conformations. For instance, the crystal structure of a similar compound was determined to crystallize in a monoclinic system, revealing significant insights into the arrangement of its molecular framework (Akkurt et al., 2003).

Chemical Reactions and Properties

Compounds of this class undergo various chemical reactions, including cyclocondensation and Michael addition, to form a wide range of heterocycles and derivatives with diverse functionalities. The reactions are influenced by factors such as the presence of substituents and reaction conditions, which can significantly alter the chemical properties and reactivity (Mahata et al., 2003).

properties

IUPAC Name

5-[(5-acetyl-2-methoxyphenyl)methyl]-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-8(18)9-4-5-12(21-2)10(6-9)7-11-13(19)16-15(22-3)17-14(11)20/h4-6H,7H2,1-3H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURSNWJIUJRIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CC2=C(N=C(NC2=O)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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